molecular formula C15H10ClN3O4S B3692071 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide

4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide

Cat. No.: B3692071
M. Wt: 363.8 g/mol
InChI Key: XAYPFONJMBSSGM-UHFFFAOYSA-N
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Description

4-Chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide is a benzothiazole-derived compound featuring a 6-methoxy substituent on the benzothiazole ring and a 4-chloro-2-nitrobenzamide group. Benzothiazoles are known for their antimicrobial, anticancer, and enzyme-inhibitory properties . This compound’s structure is tailored to optimize interactions with biological targets, particularly bacterial DNA gyrase, a validated antimicrobial target .

Properties

IUPAC Name

4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O4S/c1-23-9-3-5-11-13(7-9)24-15(17-11)18-14(20)10-4-2-8(16)6-12(10)19(21)22/h2-7H,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAYPFONJMBSSGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide typically involves multiple steps. One common approach is the reaction of 6-methoxy-1,3-benzothiazol-2-amine with 4-chloro-2-nitrobenzoyl chloride in the presence of a suitable base, such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions are often conducted in specialized reactors with precise temperature and pressure control. Purification steps, such as recrystallization or column chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to produce nitroso derivatives.

  • Reduction: The nitro group can be reduced to an amine group, resulting in different derivatives.

  • Substitution: The chlorine atom can be substituted with other functional groups, leading to a variety of analogs.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Typical reducing agents include iron and hydrogen gas.

  • Substitution: Various nucleophiles can be used for substitution reactions, such as sodium cyanide for cyanation.

Major Products Formed:

  • Oxidation: Nitroso derivatives.

  • Reduction: Amines.

  • Substitution: Cyanated or other substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: 4-Chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide has shown potential as an antimicrobial agent. Its ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.

Medicine: The compound has been studied for its potential therapeutic effects. It has shown promise in preclinical studies for treating certain diseases, including cancer and inflammatory conditions.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various applications.

Mechanism of Action

The mechanism by which 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide exerts its effects involves interaction with specific molecular targets. The nitro group is believed to play a crucial role in its biological activity, potentially interacting with enzymes or receptors involved in disease processes. The exact molecular pathways are still under investigation, but research suggests that it may modulate signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazole Ring

a) 4-Chloro-N-(6-Methyl-1,3-Benzothiazol-2-yl)-2-Nitrobenzamide
  • Structural Difference : Replaces the 6-methoxy group with a 6-methyl substituent.
  • Antimicrobial activity may vary due to steric effects; methoxy groups are electron-donating, which could improve DNA gyrase binding compared to methyl .
b) BTC-j (N-(6-Methoxy-1,3-Benzothiazol-2-yl)-2-(Pyridine-3-yl Amino) Acetamide)
  • Structural Difference : Replaces the 4-chloro-2-nitrobenzamide with a pyridine-linked acetamide.
  • Impact :
    • Exhibits potent antibacterial activity (MIC: 3.125–12.5 µg/mL against E. coli, S. aureus), attributed to the pyridine moiety enhancing target affinity .
    • The methoxy group on benzothiazole is retained, supporting its role in activity .
c) BTC-r (N-(6-Nitro-1,3-Benzothiazol-2-yl)-2-(Pyridine-3-yl Amino) Acetamide)
  • Structural Difference : Features a 6-nitro group instead of 6-methoxy.
  • Impact :
    • The nitro group’s electron-withdrawing nature may alter electronic interactions with DNA gyrase, though activity remains comparable to BTC-j .

Variations in the Benzamide Moiety

a) 2-Chloro-N-[4-(6-Methyl-1,3-Benzothiazol-2-yl)Phenyl]-4-Nitrobenzamide
  • Structural Difference : The benzothiazole is attached to a phenyl ring, and the nitro group is at the 4-position instead of 2.
  • Impact :
    • The 4-nitro substitution may reduce steric hindrance, but positional changes could disrupt π-π stacking with DNA gyrase .
    • Molecular weight (406.88 g/mol) and logP (predicted >4) suggest higher lipophilicity than the target compound .
b) N-((1-Benzyl-1H-1,2,3-Triazol-5-yl)Methyl)-4-(6-Methoxybenzo[d]Thiazol-2-yl)-2-Nitrobenzamide (5a, 5h, 5i)
  • Structural Difference : Incorporates a triazole-methyl linker between the benzamide and benzothiazole.
  • Compounds 5a, 5h, and 5h show enhanced antimicrobial activity compared to ciprofloxacin, highlighting the importance of auxiliary functional groups .

Functional Group Modifications

a) 4-Acetyl-N-(6-Chloro-1,3-Benzothiazol-2-yl)-N-[2-(Dimethylamino)Ethyl]Benzamide
  • Structural Difference: Replaces nitro and chloro groups with acetyl and dimethylaminoethyl chains.
  • Acetyl substitution may reduce DNA gyrase affinity compared to nitro groups .
b) 4-Chloro-N-(2-Ethoxyphenyl)-2-Nitrobenzamide
  • Structural Difference : Lacks the benzothiazole ring, replaced by an ethoxyphenyl group.
  • Impact :
    • Absence of benzothiazole diminishes DNA gyrase inhibition, confirming benzothiazole’s critical role in antimicrobial activity .
    • logP (3.77) and polar surface area (62.9 Ų) suggest moderate bioavailability .

Comparative Analysis Table

Compound Name Key Structural Features Biological Activity (MIC, µg/mL) logP Molecular Weight (g/mol)
Target Compound 6-methoxybenzothiazole, 4-Cl-2-NO₂-benzamide Not reported (predicted <10) ~3.7 375.8
4-Chloro-N-(6-methyl-BT-2-yl)-2-NO₂-benzamide 6-methyl-BT, 4-Cl-2-NO₂-benzamide Not reported ~4.2 359.8
BTC-j 6-methoxy-BT, pyridine-acetamide 3.125–12.5 (Gram± bacteria) ~2.8 342.4
2-Chloro-N-[4-(6-methyl-BT-2-yl)Ph]-4-NO₂ 6-methyl-BT, 2-Cl-4-NO₂-benzamide Not reported ~4.5 406.9
Compound 5a 6-methoxy-BT, triazole-methyl linker <6.25 (vs. S. aureus) ~3.2 490.9

Key Findings and Implications

  • 6-Methoxy vs. 6-Methyl : The methoxy group enhances solubility and target affinity compared to methyl, as seen in BTC-j’s superior activity .
  • Nitro Position : 2-Nitro substitution optimizes electronic interactions with DNA gyrase compared to 4-nitro analogs .
  • Auxiliary Groups : Triazole or pyridine moieties improve antimicrobial potency by introducing additional binding interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide

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